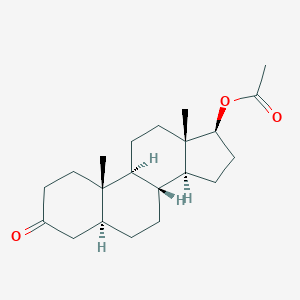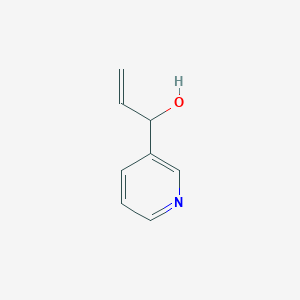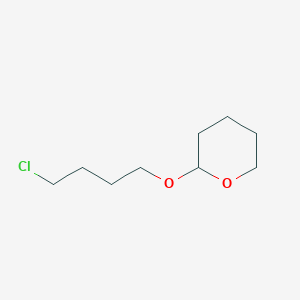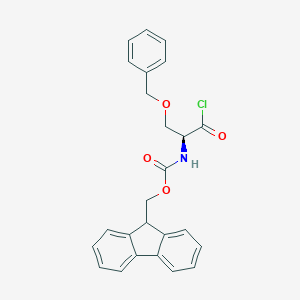![molecular formula C31H41N5O7S2-2 B129129 (2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid CAS No. 151608-23-0](/img/structure/B129129.png)
(2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. Opioid receptors are divided into three types: μ, κ, and δ, depending upon their ligands. These ligands are peptides and are classified as enkephalins, endorphins, and dynorphins . Enkephalins are endogenous opiates that modulate analgesia, reward, and stress .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid involves the formation of a peptide chain through solid-phase peptide synthesis (SPPS). The amino acid sequence for this compound is Tyr-Pen-Gly-Phe-Pen, with a disulfide bridge between the penicillamine residues at positions 2 and 5 . The synthesis typically involves the following steps:
Coupling of Amino Acids: The amino acids are sequentially coupled to a solid resin support using a coupling reagent such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like TFA.
Disulfide Bridge Formation: The disulfide bridge between the penicillamine residues is formed through oxidation using a reagent like iodine or DMSO.
Cleavage from Resin: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification .
Análisis De Reacciones Químicas
Types of Reactions
(2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to free thiols using reducing agents like DTT or TCEP.
Substitution: The peptide can undergo substitution reactions at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Iodine, DMSO
Reduction: DTT, TCEP
Substitution: Various nucleophiles depending on the desired modification
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Free thiols
Substitution: Modified peptides with altered side chains
Aplicaciones Científicas De Investigación
(2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid has a wide range of scientific research applications:
Mecanismo De Acción
(2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid exerts its effects by binding to δ1-opioid receptors, which are G-protein-coupled receptors. Upon binding, the receptor undergoes a conformational change that activates intracellular signaling pathways, leading to the modulation of pain, reward, and stress responses . The primary molecular targets are the δ1-opioid receptors, and the pathways involved include inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels .
Comparación Con Compuestos Similares
Similar Compounds
[D-Pen2,5]-Enkephalin (DPDPE): Another δ1-opioid receptor agonist with a similar structure but different amino acid sequence.
Met-Enkephalin: An endogenous opioid peptide with a different amino acid sequence and receptor affinity.
Leu-Enkephalin: Another endogenous opioid peptide with a different amino acid sequence and receptor affinity.
Uniqueness
(2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid is unique due to its specific amino acid sequence and the presence of a disulfide bridge between the penicillamine residues. This structural feature confers high selectivity and affinity for δ1-opioid receptors, making it a valuable tool for studying opioid receptor pharmacology and developing new therapeutic agents .
Propiedades
Número CAS |
151608-23-0 |
|---|---|
Fórmula molecular |
C31H41N5O7S2-2 |
Peso molecular |
659.8 g/mol |
Nombre IUPAC |
(2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid |
InChI |
InChI=1S/C31H41N5O7S2/c1-17(2)26(33)29(41)34-19(4)28(40)35-24(16-20-8-6-5-7-9-20)27(39)31(30(42)43,36(44)45)18(3)14-25(38)23(32)15-21-10-12-22(37)13-11-21/h5-13,17-19,23-24,26,37H,14-16,32-33H2,1-4H3,(H,34,41)(H,35,40)(H,42,43)/q-2/t18?,19-,23-,24-,26+,31-/m0/s1 |
Clave InChI |
GEMNCLQIETXWPM-ALLOXMOUSA-N |
SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(C)CC(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)N([S-])[S-])N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[C@@](C(C)CC(=O)[C@H](CC2=CC=C(C=C2)O)N)(C(=O)O)N([S-])[S-])NC(=O)[C@@H](C(C)C)N |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(C)CC(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)N([S-])[S-])N |
Sinónimos |
(Ala(3))DPDPE 2,5-Pen-3-Ala-enkephalin enkephalin, Pen(2,5)-Ala(3)- enkephalin, Pen(2,5)-Ala(3)-, (D-Ala(3))-stereoisomer enkephalin, penicillamine(2,5)-alanyl(3)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)







![ACETAMIDE, N-[[(1-ETHOXYCYCLOPROPYL)OXY]METHYL]-N-METHYL- (9CI)](/img/structure/B129077.png)
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)
